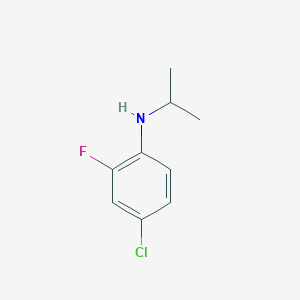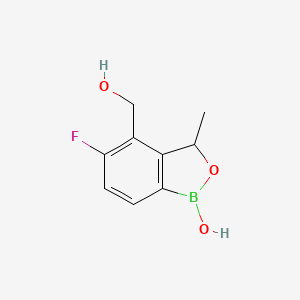![molecular formula C13H21N B13315688 (2-Methylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13315688.png)
(2-Methylbutyl)[(2-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbutyl)[(2-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N. It is a derivative of amine, characterized by the presence of a 2-methylbutyl group and a 2-methylphenylmethyl group attached to the nitrogen atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)[(2-methylphenyl)methyl]amine typically involves the reaction of 2-methylbenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbutyl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methylbutyl)[(2-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Methylbutyl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound can modulate the activity of these targets, influencing cellular pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylbutyl)[(3-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.
(2-Methylbutyl)[(4-methylphenyl)methyl]amine: Another isomer with the methyl group at the para position on the phenyl ring.
Uniqueness
(2-Methylbutyl)[(2-methylphenyl)methyl]amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl groups on both the butyl and phenyl moieties plays a crucial role in determining its properties and applications .
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
2-methyl-N-[(2-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(2)9-14-10-13-8-6-5-7-12(13)3/h5-8,11,14H,4,9-10H2,1-3H3 |
Clave InChI |
WDTAYKVPPMLCLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNCC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
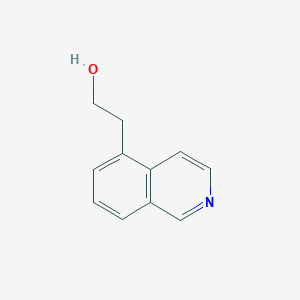

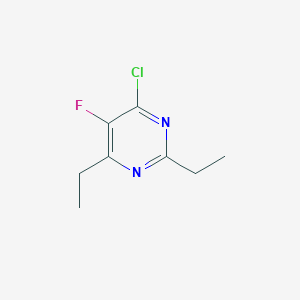
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)

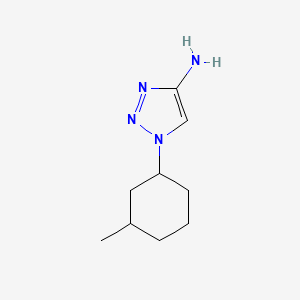
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
